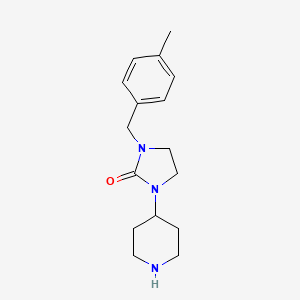

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one

描述

属性

IUPAC Name |

1-[(4-methylphenyl)methyl]-3-piperidin-4-ylimidazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O/c1-13-2-4-14(5-3-13)12-18-10-11-19(16(18)20)15-6-8-17-9-7-15/h2-5,15,17H,6-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUWFJGCPCGBSSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2CCN(C2=O)C3CCNCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one is a compound of interest due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula: C15H20N2O

- Molecular Weight: 248.34 g/mol

- Structure: The compound features an imidazolidinone core, which is linked to a piperidine ring and a 4-methylbenzyl group.

The biological activity of this compound primarily involves modulation of neurotransmitter systems and potential anti-inflammatory effects. The compound has been noted for its interactions with:

- Serotonin Receptors: It may act as a serotonin modulator, which is crucial for treating serotonin-mediated disorders.

- Acetylcholinesterase Inhibition: Similar compounds have shown promise in inhibiting acetylcholinesterase (AChE), suggesting potential applications in neurodegenerative diseases like Alzheimer's.

Antidepressant Effects

Research indicates that derivatives of piperidine compounds can exhibit antidepressant-like effects through serotonin receptor modulation. The specific role of this compound in this context remains to be fully elucidated but suggests a pathway for developing new antidepressants.

Neuroprotective Properties

In vitro studies have demonstrated that related compounds can protect neuronal cells from apoptosis induced by oxidative stress. This neuroprotective effect may be attributed to the compound's ability to modulate intracellular signaling pathways.

Anti-inflammatory Activity

Preliminary studies suggest that the compound may possess anti-inflammatory properties, potentially making it useful in treating conditions characterized by chronic inflammation.

Study 1: Neuroprotective Effects in Animal Models

In a study published in Journal of Neuropharmacology, researchers evaluated the neuroprotective effects of similar piperidine derivatives in rodent models of neurodegeneration. The results indicated significant improvements in cognitive function and reduced neuronal loss, supporting the hypothesis that these compounds could be beneficial in treating neurodegenerative diseases .

Study 2: Serotonin Modulation and Behavioral Outcomes

A behavioral study conducted on mice demonstrated that administration of this compound led to increased serotonin levels and improved mood-related behaviors. This suggests its potential as an antidepressant .

Data Table: Summary of Biological Activities

相似化合物的比较

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares key structural features and properties of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one with three analogs:

*Calculated based on molecular formula.

Functional and Pharmacological Insights

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylbenzyl group in the target compound may improve metabolic stability compared to the 3-fluorobenzyl analog, where fluorine’s electron-withdrawing effect could increase susceptibility to oxidative degradation .

- Substituent Effects : The absence of a benzyl group in 1-Methyl-3-(piperidin-4-yl)imidazolidin-2-one reduces steric bulk, possibly enhancing binding to compact active sites but diminishing selectivity .

准备方法

General Synthetic Strategy

The synthesis of 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one typically follows a sequence involving:

- Formation of the imidazolidin-2-one core through condensation reactions.

- Introduction of the piperidin-4-yl substituent.

- Functionalization of the nitrogen atom with a 4-methylbenzyl group.

This approach is consistent with the preparation of related imidazolidinone derivatives reported in the literature, where Schiff bases and amino acids or their derivatives are used as starting materials under reflux conditions in organic solvents such as tetrahydrofuran (THF) or ethanol.

Preparation of Imidazolidin-2-one Derivatives

A representative method for preparing 2-aryl-3-(hetero-2-yl)imidazolidin-4-one compounds involves the following:

- A Schiff base (0.001 mol) is reacted with glycine (0.001 mol) in 20 mL of THF.

- The mixture is refluxed for 24 hours.

- After cooling to room temperature, the precipitate is filtered and recrystallized from a mixture of ethanol and THF (25:75 v/v).

This procedure yields imidazolidinone derivatives with yields ranging from 25% to 44%, and melting points between 116°C and 228°C depending on the substituents (Table 1).

| Compound No. | Yield (%) | Solvent | Melting Point (°C) |

|---|---|---|---|

| 3A1 | 44 | THF-Ethanol | 188-190 |

| 3A2 | 40 | THF-Ethanol | 147-149 |

| 3B1 | 31 | THF-Ethanol | 205-207 |

| 3B2 | 36 | THF-Ethanol | 116-118 |

| 3C1 | 25 | THF-Ethanol | 200-202 |

| 3C2 | 33 | THF-Ethanol | 131-133 |

| 3D1 | 39 | THF-Ethanol | 226-228 |

| 3D2 | 36 | THF-Ethanol | 212-214 |

Table 1: Physical properties of imidazolidinone derivatives prepared via Schiff base and glycine condensation.

This method can be adapted for the synthesis of this compound by selecting appropriate Schiff bases and amino acid derivatives that introduce the piperidin-4-yl substituent and the 4-methylbenzyl group.

Example of a Multi-Step Synthesis

A patent describing a related piperidine derivative preparation outlines a six-step process involving:

- Reaction of N-benzyl-4-carbonyl-ethyl nipecotate with ammonia in ethanol at 30–40°C for 16–30 hours.

- Extraction and purification steps including solvent evaporation, filtration, and recrystallization.

- Final crystallization with L-bis-pairs of toluoyltartaric acid to obtain the desired chiral piperidine derivative.

This method emphasizes mild reaction conditions, high yield, and industrial scalability, which are desirable for synthesizing complex piperidine-imidazolidinone compounds.

Summary of Preparation Conditions and Yields

| Step/Reaction | Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Schiff base + glycine condensation | Reflux | THF | Reflux (~66°C) | 24 hours | 25–44 | Forms imidazolidin-2-one core |

| N-Alkylation with 4-methylbenzyl halide | Base-mediated alkylation | DMF, Acetonitrile | RT to reflux | Several hours | Variable | Introduces 4-methylbenzyl substituent |

| Piperidin-4-yl introduction | Mannich/reductive amination | Ethanol, others | RT to 70°C | 5–72 hours | Up to 44 | Depending on route, chiral resolution possible |

Table 2: Typical preparation conditions for key steps in synthesis of this compound and analogs.

Analytical and Purification Techniques

- Recrystallization from ethanol, THF, or solvent mixtures is commonly used to purify intermediates and final products.

- Reaction progress is monitored by thin-layer chromatography (TLC).

- Yields are moderate to good, typically between 25% and 44% for key condensation steps.

- Melting point determination confirms compound purity.

- Structural confirmation is supported by spectroscopic methods such as NMR, IR, and X-ray crystallography in related studies.

常见问题

Q. What are the optimal synthetic routes for 1-(4-Methylbenzyl)-3-piperidin-4-ylimidazolidin-2-one, and how can experimental design methods improve yield and purity?

Answer:

- Synthetic Routes : The compound can be synthesized via multi-step reactions involving imidazolidinone core formation, followed by functionalization with 4-methylbenzyl and piperidinyl groups. Key intermediates may require protection/deprotection strategies to avoid side reactions.

- Optimization : Use Design of Experiments (DOE) to systematically vary parameters (e.g., temperature, solvent ratios, catalyst loading) and identify optimal conditions. For example, fractional factorial designs reduce the number of trials while capturing interactions between variables .

- Purity Enhancement : Employ gradient elution in HPLC or flash chromatography, guided by TLC monitoring. Evidence from imidazolidinone derivatives highlights FT-IR and NMR for verifying intermediate purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural elucidation, and how should data interpretation be approached?

Answer:

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., C=O at ~1674 cm⁻¹ for imidazolidinone, N-H stretches at ~3200–3400 cm⁻¹) .

- NMR : Use ¹H/¹³C NMR to resolve stereochemistry and substituent positions. For example, aromatic protons from the 4-methylbenzyl group appear as distinct multiplets in the 7.0–7.5 ppm range .

- Chromatography :

- HPLC-MS : Detect impurities and validate molecular ion peaks. Compare retention times with reference standards .

- Data Cross-Validation : Resolve contradictions (e.g., unexpected splitting in NMR) by repeating experiments under controlled conditions or using 2D NMR techniques (HSQC, COSY) .

Q. How can stability studies be designed to assess degradation pathways under varying storage conditions?

Answer:

- Forced Degradation : Expose the compound to stress conditions (heat, light, acidic/alkaline hydrolysis) and monitor degradation via HPLC. For example, piperidinyl derivatives may undergo oxidation, requiring inert atmosphere storage .

- Kinetic Analysis : Use Arrhenius plots to predict shelf life by accelerating degradation at elevated temperatures. Identify major degradation products (e.g., via LC-MS) and propose stabilization strategies (lyophilization, antioxidant additives) .

Advanced Research Questions

Q. How can computational reaction path search methods accelerate the development of novel derivatives?

Answer:

- Quantum Chemical Calculations : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways. For example, ICReDD’s approach combines quantum mechanics with machine learning to predict feasible reaction conditions .

- In Silico Screening : Dock derivatives into target proteins (e.g., histone deacetylases) to prioritize synthesis of high-activity candidates. Validate predictions with enzymatic assays .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

Answer:

- Assay Standardization : Control variables like cell line passage number, serum concentration, and incubation time. For example, discrepancies in IC₅₀ values may arise from differences in protein binding or metabolic stability .

- Mechanistic Studies : Use siRNA knockdown or CRISPR-edited cell lines to isolate target-specific effects. Cross-reference with transcriptomic/proteomic data to confirm on- vs. off-target activity .

Q. How can advanced separation technologies improve purification of stereoisomers or polymorphs?

Answer:

- Chiral Chromatography : Utilize polysaccharide-based columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve enantiomers.

- Membrane Separation : Apply nanofiltration or reverse osmosis for large-scale purification, guided by CRDC subclass RDF2050104 on membrane technologies .

- Crystallization Optimization : Use DOE to screen solvent-antisolvent ratios and cooling rates, ensuring isolation of the thermodynamically stable polymorph .

Q. What methodologies are recommended for correlating in vitro bioactivity with in vivo pharmacokinetic profiles?

Answer:

- In Vitro-In Vivo Extrapolation (IVIVE) : Measure metabolic stability in liver microsomes and permeability in Caco-2 cells. Use PBPK modeling to predict bioavailability.

- Pharmacodynamic Markers : Monitor target engagement in animal models via PET imaging or biomarker assays (e.g., histone acetylation levels for HDAC inhibitors) .

Q. How can reaction engineering principles enhance scalability from lab to pilot plant?

Answer:

- Reactor Design : Apply CRDC subclass RDF2050112 on reaction fundamentals to optimize heat/mass transfer. For exothermic steps, use jacketed reactors with precise temperature control .

- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) to detect deviations and ensure consistent product quality .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。